
(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid is a complex organic compound with a unique structure that includes a cyclopropane ring, an amino acid moiety, and a thioether linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the thioether linkage, and the coupling of the amino acid moiety. Common reagents used in these reactions include cyclopropanecarboxylic acid derivatives, thiols, and amino acids. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and may require specific temperature and pH conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropane ring or the thioether linkage.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced cyclopropane derivatives, and various substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid is being explored for its potential therapeutic applications. Its unique structure and reactivity may allow it to act as a drug candidate for targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer synthesis, catalysis, and other industrial processes.
Mecanismo De Acción
The mechanism of action of (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid
- (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid analogs
- Cyclopropane-containing amino acids
- Thioether-linked amino acids
Uniqueness
The uniqueness of (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid lies in its combination of a cyclopropane ring, a thioether linkage, and an amino acid moiety. This combination imparts unique chemical and biological properties that are not found in other similar compounds. For example, the presence of the cyclopropane ring can enhance the compound’s stability and reactivity, while the thioether linkage can provide additional sites for chemical modification.
Propiedades
Fórmula molecular |
C16H26N2O5S |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11-/m0/s1 |
Clave InChI |
DHSUYTOATWAVLW-MMURARSESA-N |
SMILES isomérico |
CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C |
SMILES canónico |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


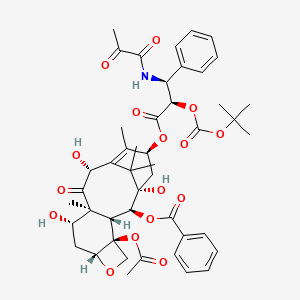


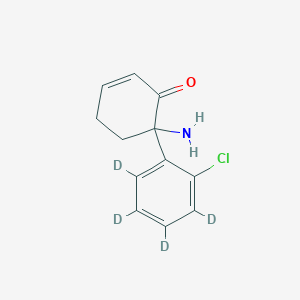
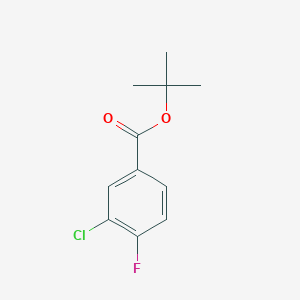
![[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B13451189.png)
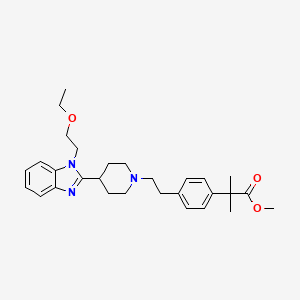
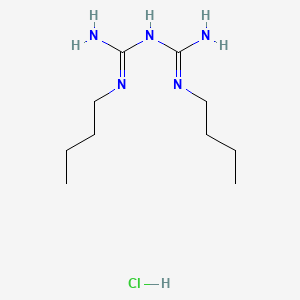
![tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B13451207.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone](/img/structure/B13451209.png)
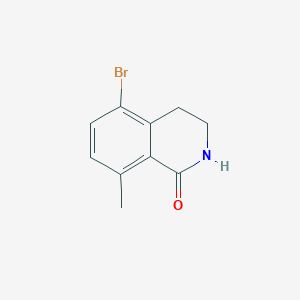
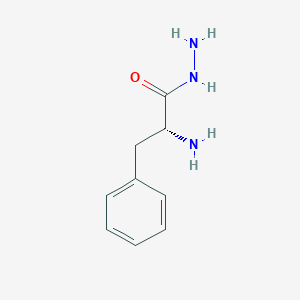
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)

